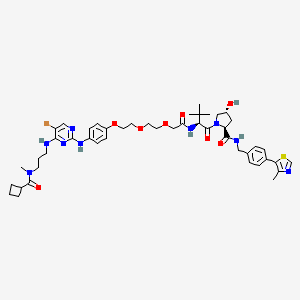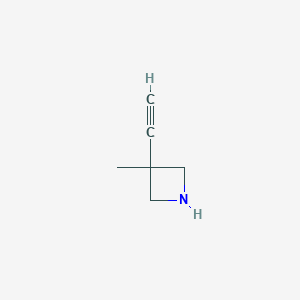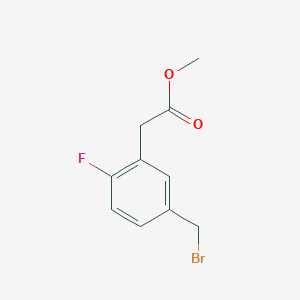
Methyl 5-(bromomethyl)-2-fluorophenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(bromomethyl)-2-fluorophenylacetate is an organic compound with the molecular formula C10H10BrFO2. It is a derivative of phenylacetate, where the phenyl ring is substituted with a bromomethyl group at the 5-position and a fluorine atom at the 2-position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(bromomethyl)-2-fluorophenylacetate typically involves the bromination of a precursor compound. One common method is the bromination of methyl 2-fluorophenylacetate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride under reflux conditions to achieve the desired bromomethyl substitution.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure product.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 5-(bromomethyl)-2-fluorophenylacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to introduce additional functional groups or to convert the bromomethyl group into a carboxyl group.
Reduction: Reduction reactions can be used to remove the bromine atom, yielding the corresponding methyl 2-fluorophenylacetate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include dehalogenated phenylacetates.
Applications De Recherche Scientifique
Methyl 5-(bromomethyl)-2-fluorophenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study enzyme-catalyzed reactions involving halogenated substrates.
Medicine: It serves as a precursor for the development of potential drug candidates with anti-inflammatory, anticancer, or antimicrobial properties.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of Methyl 5-(bromomethyl)-2-fluorophenylacetate depends on its reactivity and the nature of its interactions with other molecules. The bromomethyl group is highly reactive towards nucleophiles, allowing the compound to participate in substitution reactions. The fluorine atom can influence the electronic properties of the phenyl ring, affecting the compound’s reactivity and stability. Molecular targets and pathways involved in its biological activity are determined by the specific functional groups introduced during chemical modifications.
Comparaison Avec Des Composés Similaires
Methyl 5-(bromomethyl)-2-furoate: Similar structure with a furan ring instead of a phenyl ring.
Methyl 5-(bromomethyl)-2-chlorophenylacetate: Similar structure with a chlorine atom instead of a fluorine atom.
Methyl 5-(bromomethyl)-2-methylphenylacetate: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness: Methyl 5-(bromomethyl)-2-fluorophenylacetate is unique due to the presence of both bromomethyl and fluorine substituents on the phenyl ring. This combination imparts distinct electronic and steric properties, making the compound valuable for specific synthetic applications and research studies.
Propriétés
Formule moléculaire |
C10H10BrFO2 |
|---|---|
Poids moléculaire |
261.09 g/mol |
Nom IUPAC |
methyl 2-[5-(bromomethyl)-2-fluorophenyl]acetate |
InChI |
InChI=1S/C10H10BrFO2/c1-14-10(13)5-8-4-7(6-11)2-3-9(8)12/h2-4H,5-6H2,1H3 |
Clé InChI |
UXNVSGOAHNQYNZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=C(C=CC(=C1)CBr)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Benzyloxy)phenyl]thiophene](/img/structure/B12857896.png)
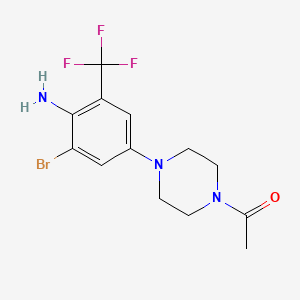

![(S)-6,7-Dihydro-5h-pyrrolo[1,2-a]imidazol-6-amine](/img/structure/B12857919.png)
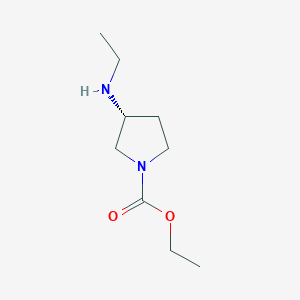
![2-(Bromomethyl)-4-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12857937.png)
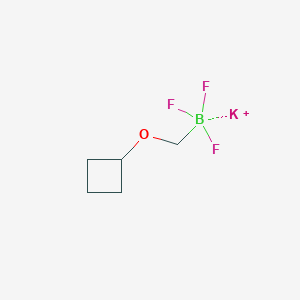
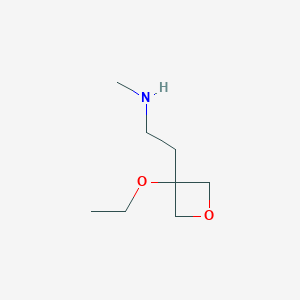
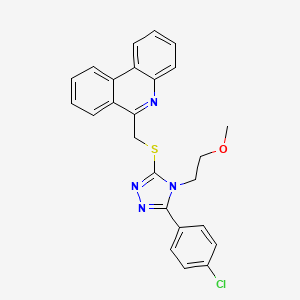
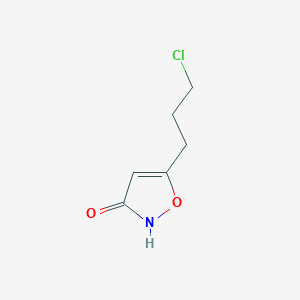
![2-(Carboxy(hydroxy)methyl)-6-iodobenzo[d]oxazole](/img/structure/B12857960.png)
